molecular formula C12H18N4O2 B1590056 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol CAS No. 80584-88-9

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

Cat. No.: B1590056
CAS No.: 80584-88-9
M. Wt: 250.3 g/mol
InChI Key: HHYPDQBCLQZKLI-UHFFFAOYSA-N
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Description

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is a chemical compound with the molecular formula C12H18N4O2. It is known for its unique structure, which includes a benzotriazole ring substituted with a methyl group and two hydroxyethyl groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol typically involves the reaction of 5-methyl-1H-benzotriazole with ethylene glycol in the presence of a suitable catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is used in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound is used in studies related to enzyme inhibition and molecular interactions.

  • Industry: : The compound is used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:

  • Benzotriazole: : A simpler analog without the methyl and hydroxyethyl groups.

  • 5-Methyl-1H-benzotriazole: : Lacks the bisethanol moiety.

  • Ethanol, 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bis-: : A closely related compound with slight structural variations.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(5-methylbenzotriazol-1-yl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-10-2-3-12-11(8-10)13-14-16(12)9-15(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYPDQBCLQZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869006
Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80584-88-9
Record name 1-[[Bis(2-hydroxyethyl)amino]methyl]-5-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80584-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Bis(2-hydroxyethyl)amino)methyl)-5-methyl-1H-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-((BIS(2-HYDROXYETHYL)AMINO)METHYL)-5-METHYL-1H-BENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F85QP16O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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